6-(2,2-Difluoroethoxy)-2-methylpyrimidin-4-amine 6-(2,2-Difluoroethoxy)-2-methylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1553676-48-4
VCID: VC3095097
InChI: InChI=1S/C7H9F2N3O/c1-4-11-6(10)2-7(12-4)13-3-5(8)9/h2,5H,3H2,1H3,(H2,10,11,12)
SMILES: CC1=NC(=CC(=N1)OCC(F)F)N
Molecular Formula: C7H9F2N3O
Molecular Weight: 189.16 g/mol

6-(2,2-Difluoroethoxy)-2-methylpyrimidin-4-amine

CAS No.: 1553676-48-4

Cat. No.: VC3095097

Molecular Formula: C7H9F2N3O

Molecular Weight: 189.16 g/mol

* For research use only. Not for human or veterinary use.

6-(2,2-Difluoroethoxy)-2-methylpyrimidin-4-amine - 1553676-48-4

Specification

CAS No. 1553676-48-4
Molecular Formula C7H9F2N3O
Molecular Weight 189.16 g/mol
IUPAC Name 6-(2,2-difluoroethoxy)-2-methylpyrimidin-4-amine
Standard InChI InChI=1S/C7H9F2N3O/c1-4-11-6(10)2-7(12-4)13-3-5(8)9/h2,5H,3H2,1H3,(H2,10,11,12)
Standard InChI Key RCCRXXDNEOHPTL-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)OCC(F)F)N
Canonical SMILES CC1=NC(=CC(=N1)OCC(F)F)N

Introduction

Physical and Chemical Properties

Understanding the physical and chemical properties of 6-(2,2-Difluoroethoxy)-2-methylpyrimidin-4-amine is essential for evaluating its potential applications and behavior in biological systems. Table 1 summarizes the key chemical and physical properties of this compound.

Table 1: Physical and Chemical Properties of 6-(2,2-Difluoroethoxy)-2-methylpyrimidin-4-amine

PropertyValueReference
Molecular FormulaC₇H₉F₂N₃O
Molecular Weight189.160 g/mol
H-Bond Donor Count1
H-Bond Acceptor Count6
InChIKeyRCCRXXDNEOHPTL-UHFFFAOYSA-N
AppearanceNot specified in available literature-
SolubilityNot specified in available literature-
Melting PointNot specified in available literature-

The molecular structure of this compound features a pyrimidine ring with a methyl group at the 2-position, an amino group at the 4-position, and a 2,2-difluoroethoxy substituent at the 6-position. This arrangement creates a molecule with both hydrophilic and hydrophobic regions, potentially enhancing its ability to interact with biological targets. The presence of one hydrogen bond donor and six hydrogen bond acceptors suggests potential for significant intermolecular interactions, which could be relevant for binding to protein targets .

Structural Significance and Relationship to Known Pharmacophores

The structural elements of 6-(2,2-Difluoroethoxy)-2-methylpyrimidin-4-amine align with important pharmacophoric features found in compounds designed for neurological applications. Related research has shown that molecules containing 2-aminopyridine scaffolds with modifications at the 4-position have demonstrated promising activity as neuronal nitric oxide synthase (nNOS) inhibitors .

The 2-methylpyrimidine core in our target compound is structurally related to the 2-aminopyridine scaffold identified in nNOS inhibitor research. Additionally, the presence of the difluoro group is particularly noteworthy, as similar structural elements have been incorporated into compounds designed to enhance membrane permeability and improve pharmacokinetic properties. Research has shown that incorporation of fluorine atoms can modulate pharmacokinetic characteristics by affecting lipophilicity, metabolic stability, and binding interactions .

The 4-amino substitution on the pyrimidine ring may confer additional hydrogen-bonding capacity, potentially enabling specific interactions with target proteins. Previous research has demonstrated that methyl substitution at the 4-position of 2-aminopyridine scaffolds has improved potency and isoform selectivity in nNOS inhibitors, suggesting that the structural arrangement in our target compound may have similar effects .

Structural Optimization Strategies

Research with similar compounds has employed several strategies to optimize pharmacological properties, which may be relevant to understanding the potential role of our target compound:

Modification of Rigidity

Future Research Directions

Several promising avenues for future research on 6-(2,2-Difluoroethoxy)-2-methylpyrimidin-4-amine include:

Comprehensive Biological Activity Profiling

Thorough screening against diverse biological targets would help elucidate the compound's potential therapeutic applications. Particular focus should be placed on neuropharmacological targets given the structural similarities to compounds in that research space.

Structure-Activity Relationship Studies

Systematic modification of the core structure could generate valuable structure-activity relationship data, potentially leading to more potent and selective compounds for specific therapeutic targets.

Pharmacokinetic Evaluation

Assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties would be crucial for determining the compound's potential as a drug candidate. The presence of the difluoroethoxy group may confer favorable pharmacokinetic properties that merit detailed investigation.

Optimization of Synthetic Routes

Development of efficient and scalable synthetic methods would facilitate further research and potential commercial development of this compound and related structures.

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